molecular formula C6H9BrClNS B2552966 (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride CAS No. 1909337-80-9

(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride

Cat. No.: B2552966
CAS No.: 1909337-80-9
M. Wt: 242.56
InChI Key: QEAYVCYVURWMNF-UHFFFAOYSA-N
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Description

(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8BrNS·HCl and a molecular weight of 242.57 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom and a methyl group on the thiophene ring, as well as an amine group attached to the methylene carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride typically involves the bromination of 5-methylthiophene followed by the introduction of the methanamine group. One common method includes the following steps:

    Bromination: 5-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-5-methylthiophene.

    Amination: The brominated product is then reacted with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group, forming (3-Bromo-5-methylthiophen-2-yl)methanamine.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include debrominated thiophenes.

Scientific Research Applications

(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amine group can influence its binding affinity and specificity towards these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride is unique due to the combination of the bromine atom, the methyl group, and the methanamine group on the thiophene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules and potential bioactive compounds .

Properties

IUPAC Name

(3-bromo-5-methylthiophen-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c1-4-2-5(7)6(3-8)9-4;/h2H,3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAYVCYVURWMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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